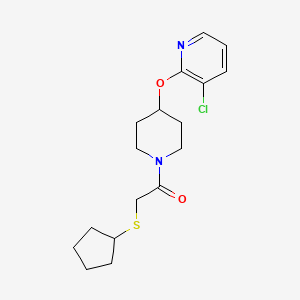

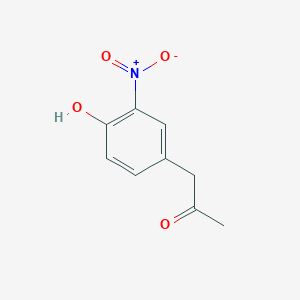

2-(1-Azepanyl)-5-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Azepanyl)-5-methylaniline is an organic compound with the molecular formula C11H14N2. It is a colorless solid that is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, such as anticholinergics and antihistamines, and has been studied extensively in the laboratory.

科学的研究の応用

Mutagenicity and Cancer Research

2-(1-Azepanyl)-5-methylaniline, as an analog of certain compounds, has been explored in cancer research, particularly concerning its mutagenic effects and potential in reactivating genes silenced by DNA methylation. For instance, 5-aza-2'-deoxycytidine, a related compound, has shown utility in reactivating tumor suppressor genes silenced by aberrant DNA methylation in tumor cells, potentially offering a pathway for cancer treatment. The drug's ability to induce mutations in vivo, predominantly at CpG dinucleotides, implicates DNA methyltransferase in its mutagenic mechanism, which is significant for understanding its utility and risks as an anti-cancer agent (Jackson-Grusby et al., 1997).

DNA Methylation in Cancer Cell Lines

Understanding the DNA methylation environment in cancer cell lines is crucial for cancer research. Studies have shown that specific profiles of CpG island hypermethylation exist for each tumor type, potentially allowing for classification and improved treatment strategies. This research is essential for using human cancer cell lines more effectively in basic and translational research, especially concerning DNA methylation environments (Paz et al., 2003).

Nucleoside Analogs in Therapeutics

Compounds like 5-aza-2'-deoxycytidine, analogs of this compound, have been used as DNA methylation inhibitors in the context of cancer therapy. These compounds inhibit hypermethylation and restore suppressor gene expression, showing antitumor effects in both in vitro and in vivo laboratory models. Clinical tests of these inhibitors, particularly in leukemia, have been encouraging, although their application in solid tumors is still limited (Goffin & Eisenhauer, 2002).

Inhibition of DNA Methylation

The inhibition of DNA methylation plays a pivotal role in various biological processes, including cardiac hypertrophy and contractility. Research demonstrates that compounds like 5-aza-2'-deoxycytidine can reverse norepinephrine-induced heart hypertrophy and reduced cardiac contractility in rats, suggesting a novel approach to treating heart-related conditions (Xiao et al., 2014).

Molecular and Structural Studies

Structural and molecular studies of analogs and derivatives of this compound are crucial for understanding their biological and chemical properties. For example, research into the crystal structure and spectral studies of related compounds can provide insights into their behavior and potential applications in various fields (Lynch et al., 1998).

Biochemical Investigations

Biochemical investigations into related compounds of this compound, like 4-chloro-2-methylaniline, have revealed their interaction with DNA, RNA, and proteins in various biological systems. This research is fundamental in understanding the mechanisms of action and potential activation pathways of these compounds in biological organisms (Hill et al., 1979).

特性

IUPAC Name |

2-(azepan-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLPCAGRAZIKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)

![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2475973.png)

![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)

![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)

![2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2475986.png)